molecular formula C18H14ClN3O5 B2692350 (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 332918-83-9

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2692350
CAS No.: 332918-83-9
M. Wt: 387.78
InChI Key: CESQCRLHYQQPGO-GHXNOFRVSA-N
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Description

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-chloro-2-nitroaniline and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloro-2-nitroaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization and Nitration: The intermediate undergoes cyclization and nitration to form the desired acrylamide compound. This step often requires specific conditions such as controlled temperature and the use of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential applications in drug development due to its bioactive functional groups.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and dyes.
  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The cyano group can participate in interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-phenylacrylamide
  • (Z)-N-(4-bromo-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Comparison:

    Uniqueness: The presence of both nitro and cyano groups in (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide makes it particularly reactive and versatile for various chemical transformations.

    Functional Groups: The combination of chloro, nitro, cyano, and dimethoxy groups provides a unique set of chemical properties that can be exploited in different applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-26-16-6-3-11(8-17(16)27-2)7-12(10-20)18(23)21-14-5-4-13(19)9-15(14)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQCRLHYQQPGO-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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